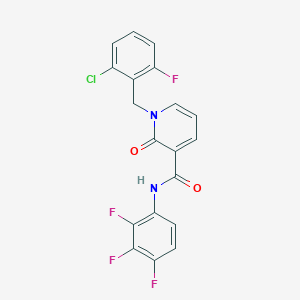
1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H11ClF4N2O2 and its molecular weight is 410.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Integrase Inhibitors
Research has identified compounds within similar chemical families as potent inhibitors of HIV-1 integrase, a key enzyme required for the replication of the human immunodeficiency virus type-1 (HIV-1). These inhibitors are crucial in the development of therapeutic agents for the treatment of AIDS. The study by Pace et al. (2007) highlighted the design, synthesis, and pharmacokinetic properties of such inhibitors, demonstrating their potential as clinically useful antiviral agents (Pace et al., 2007).
CB1 Inverse Agonists
Another application involves the synthesis and biological activity evaluation of compounds acting as inverse agonists of the human CB1 receptor. These compounds, which include structural analogs, are explored for their potential in treating conditions associated with the CB1 receptor, such as obesity and metabolic syndrome. Meurer et al. (2005) provided insights into the structure-activity relationship of these compounds, presenting them as potent and selective hCB1 inverse agonists (Meurer et al., 2005).
Aromatic Polyamides
The chemical versatility of related compounds extends to the synthesis of aromatic polyamides, leveraging the nucleophilic aromatic substitution reactions. Such polyamides exhibit high thermal stability, solubility in organic solvents, and potential application in creating materials with high performance and durability. Chin‐Ping Yang et al. (1999) detailed the synthesis and characterization of aromatic polyamides based on specific bis(ether-carboxylic acid) and dietheramine derived from tert-butylhydroquinone (Chin‐Ping Yang et al., 1999).
Optical Properties of Derivatives
The optical properties of derivatives related to the specified compound are of interest for applications in materials science, particularly in the development of compounds with medium-strong blue fluorescence-emitting abilities. Studies by Hong-Fang Chen et al. (2012) on dihydrofluoreno[2,3-d:6,7-d']diimidazole derivatives have explored these properties, providing insights into their potential use in optoelectronic devices (Hong-Fang Chen et al., 2012).
Metabolism and Disposition Studies
Investigations into the metabolism and disposition of potent inhibitors, including studies using 19F-NMR spectroscopy, contribute to our understanding of the pharmacokinetics of these compounds. Such research aids in the selection of candidates for further development based on their metabolic profiles and excretion patterns, as demonstrated by Monteagudo et al. (2007) (Monteagudo et al., 2007).
Mechanism of Action
Target of Action
The primary target of the compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is the Stimulator of Interferon Genes (STING) protein . STING is an adaptor protein in innate immunity against DNA viruses or bacteria .
Mode of Action
The compound interacts with its target, the STING protein, by binding to a cryptic pocket in the STING transmembrane domain, between the two subunits of the STING dimer . This binding promotes the oligomerization and activation of human STING through a mechanism orthogonal to that of cyclic GMP-AMP (cGAMP) .
Biochemical Pathways
Upon activation, STING triggers downstream signaling pathways involved in innate immunity . The binding of the compound to STING induces a conformational change in the STING ligand-binding domain, leading to a high-order oligomerization of STING . This oligomerization is essential for triggering the downstream signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action involve the activation of the STING protein and the subsequent triggering of downstream signaling pathways . This leads to an immune response against DNA viruses or bacteria .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF4N2O2/c20-12-4-1-5-13(21)11(12)9-26-8-2-3-10(19(26)28)18(27)25-15-7-6-14(22)16(23)17(15)24/h1-8H,9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMMHGVRRFSEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
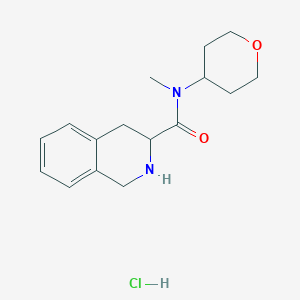
![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2690178.png)
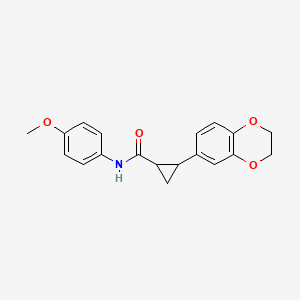
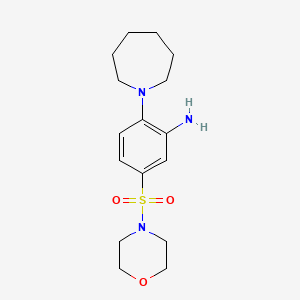
![N-(tert-butyl)-2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2690181.png)
![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2690184.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)
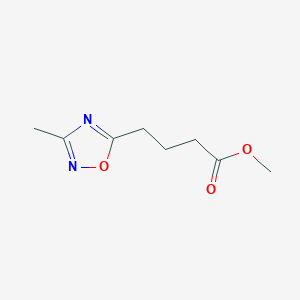
![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)

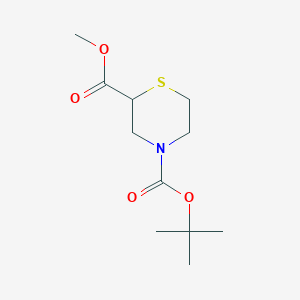
![[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2690198.png)
